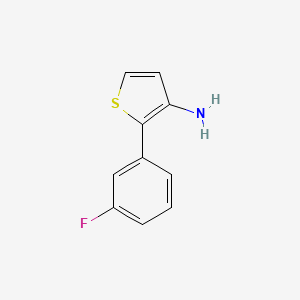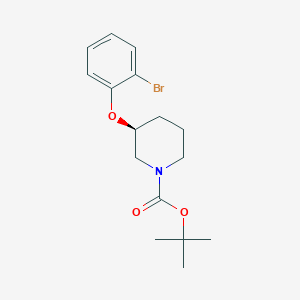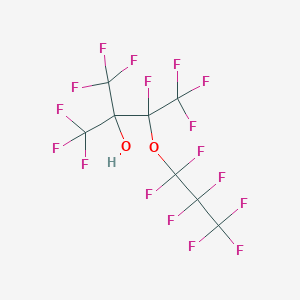
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is a fluorinated organic compound with the molecular formula C8HF17O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 2,3-dimethyl-4-oxaheptan-2-ol. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete fluorination of the precursor.
Industrial Production Methods
In industrial settings, the production of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is often scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Perfluorinated halides or amines.
Applications De Recherche Scientifique
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.
Mécanisme D'action
The mechanism of action of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated structure allows it to form stable complexes with various substrates, enhancing its effectiveness in applications such as surfactants and coatings. The pathways involved include the formation of micelles and the stabilization of emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluoro(2-methyl-3-oxahexan-2-ol)
- Perfluoro(3,4-dimethyl-5-oxaheptan-3-ol)
- Perfluoro(2,3-dimethyl-4-oxaoctan-2-ol)
Uniqueness
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) stands out due to its specific molecular structure, which provides a unique balance of hydrophobicity and chemical stability. This makes it particularly effective in applications requiring high thermal and chemical resistance, such as in the production of advanced coatings and surfactants.
Propriétés
Formule moléculaire |
C8HF17O2 |
|---|---|
Poids moléculaire |
452.06 g/mol |
Nom IUPAC |
1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C8HF17O2/c9-2(10,6(18,19)20)8(24,25)27-3(11,7(21,22)23)1(26,4(12,13)14)5(15,16)17/h26H |
Clé InChI |
QWJZWOBJQSURLV-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


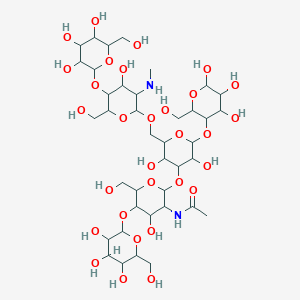
![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)
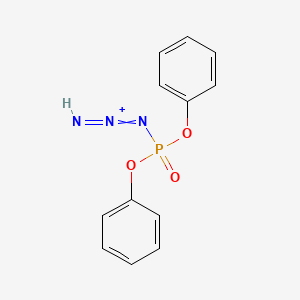
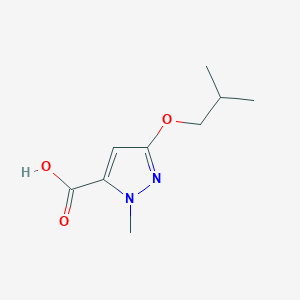
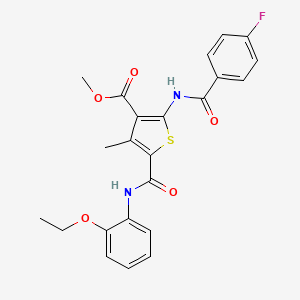
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15089308.png)
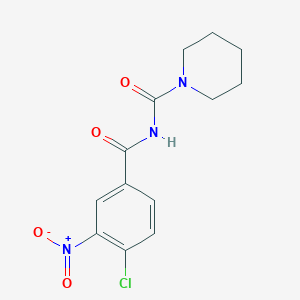
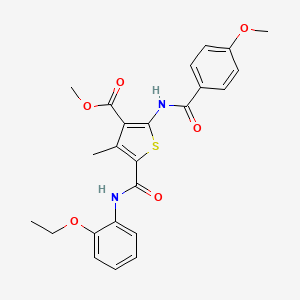
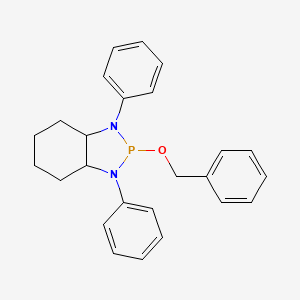
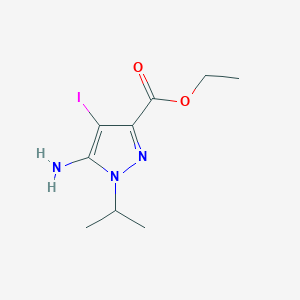

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B15089350.png)
